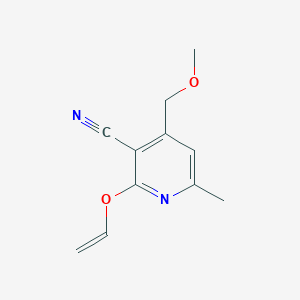![molecular formula C14H22INOSi B14302115 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide CAS No. 113345-58-7](/img/structure/B14302115.png)
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is a complex organic compound that features a pyridinium ion linked to a cyclohexene ring substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide typically involves the reaction of 1-(trimethylsiloxy)cyclohexene with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the trimethylsilyl group.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin bis(triflate) can be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide undergoes several types of chemical reactions:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ion.
Addition Reactions: The cyclohexene ring can undergo Michael addition reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Nucleophiles: Various nucleophiles such as halides, cyanides, and amines can react with the iodide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyridinium ion.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electron acceptor, facilitating redox reactions and binding to specific sites on proteins. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, aiding in its interaction with hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the pyridinium ion, making it less versatile in biological applications.
Cyclohexanone enol trimethylsilyl ether: Another related compound, primarily used in organic synthesis.
Uniqueness
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the pyridinium ion. This combination allows for a wide range of chemical reactions and applications, particularly in fields requiring specific molecular interactions.
Propriétés
Numéro CAS |
113345-58-7 |
|---|---|
Formule moléculaire |
C14H22INOSi |
Poids moléculaire |
375.32 g/mol |
Nom IUPAC |
trimethyl-(3-pyridin-1-ium-1-ylcyclohexen-1-yl)oxysilane;iodide |
InChI |
InChI=1S/C14H22NOSi.HI/c1-17(2,3)16-14-9-7-8-13(12-14)15-10-5-4-6-11-15;/h4-6,10-13H,7-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XDPAHQZYESFHPK-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)OC1=CC(CCC1)[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)

![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
